molecular formula C7H18N2O2 B13097231 3-Amino-2-(((2-hydroxyethyl)(methyl)amino)methyl)propan-1-ol

3-Amino-2-(((2-hydroxyethyl)(methyl)amino)methyl)propan-1-ol

Cat. No.: B13097231
M. Wt: 162.23 g/mol
InChI Key: YKROODDDSALRAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-2-(((2-hydroxyethyl)(methyl)amino)methyl)propan-1-ol is a multifunctional tertiary amino alcohol characterized by a propanol backbone substituted with both 2-hydroxyethyl and methyl groups on the nitrogen atom, and an additional primary amino group. This structure, featuring multiple nitrogen and oxygen donor atoms, suggests significant potential as a chelating agent and building block for the synthesis of more complex organic molecules, such as ligands for metal catalysis or pharmaceutical intermediates. The presence of both amino and hydroxyl functional groups allows this compound to participate in a wide range of chemical reactions, including nucleophilic substitution to form heterocycles, as well as oxidation and reduction processes. In scientific research, compounds of this class are often investigated for their biological activity, as they can form hydrogen bonds and ionic interactions with proteins and enzymes, potentially influencing their activity and function. As a high-purity synthetic intermediate, it can be utilized in organic chemistry, medicinal chemistry, and materials science research. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C7H18N2O2

Molecular Weight

162.23 g/mol

IUPAC Name

2-(aminomethyl)-3-[2-hydroxyethyl(methyl)amino]propan-1-ol

InChI

InChI=1S/C7H18N2O2/c1-9(2-3-10)5-7(4-8)6-11/h7,10-11H,2-6,8H2,1H3

InChI Key

YKROODDDSALRAZ-UHFFFAOYSA-N

Canonical SMILES

CN(CCO)CC(CN)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-(((2-hydroxyethyl)(methyl)amino)methyl)propan-1-ol can be achieved through several methods. One common method involves the hydrogenation of 2-aminoisobutyric acid or its esters. This process typically requires a hydrogenation catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high conversion rates and minimize by-products. The final product is usually purified through distillation or crystallization techniques to obtain a high-purity compound .

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-(((2-hydroxyethyl)(methyl)amino)methyl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or ketones.

    Reduction: It can be reduced to form amines or alcohols.

    Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines .

Scientific Research Applications

3-Amino-2-(((2-hydroxyethyl)(methyl)amino)methyl)propan-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-2-(((2-hydroxyethyl)(methyl)amino)methyl)propan-1-ol involves its interaction with specific molecular targets and pathways. In biochemical assays, it acts as a buffer, maintaining the pH of the solution. In medicinal applications, it may interact with enzymes or receptors to exert its effects. The exact mechanism depends on the specific application and the molecular targets involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 3-Amino-2-(((2-hydroxyethyl)(methyl)amino)methyl)propan-1-ol with structurally related amino alcohols, focusing on molecular properties, functional groups, and reported applications.

Compound Name Molecular Formula Molecular Weight Key Substituents Reported Applications References
This compound (Target Compound) C₇H₁₇N₂O₂ 161.22 g/mol -NH₂, -OH, tertiary amine with methyl and hydroxyethyl Hypothetical: Drug intermediates, surfactants, or chelating agents (no direct evidence) N/A
3-Amino-3-(2,3-dimethylphenyl)propan-1-ol C₁₁H₁₇NO 179.26 g/mol Aromatic (2,3-dimethylphenyl), -NH₂, -OH Pharmaceutical intermediate
(S)-2-Amino-3-phenylpropan-1-ol C₉H₁₃NO 151.21 g/mol Aromatic (phenyl), -NH₂, -OH Chiral building block for drug synthesis (e.g., phenylalaninol derivatives)
3-Amino-1,1,1-trifluoropropan-2-ol C₃H₆F₃NO 147.08 g/mol Trifluoromethyl (-CF₃), -NH₂, -OH Fluorinated intermediates for agrochemicals or specialty polymers
2-Amino-2-ethyl-1,3-propanediol C₅H₁₃NO₂ 119.16 g/mol Diol (-OH), -NH₂, ethyl branch pH adjuster in cosmetics, surfactant precursor
2-Amino-1,3-propanediol (Serinol) C₃H₉NO₂ 91.11 g/mol Diol (-OH), -NH₂ Biochemical research, synthesis of glycoconjugates

Key Structural and Functional Comparisons

Hydrophilicity vs. Hydrophobicity: The target compound and 2-Amino-2-ethyl-1,3-propanediol exhibit balanced hydrophilic/hydrophobic properties due to hydroxyl and alkyl/amine groups. The trifluoromethyl group in 3-Amino-1,1,1-trifluoropropan-2-ol increases lipophilicity and metabolic stability, a common strategy in agrochemical optimization .

Biological Activity: Compounds with aromatic moieties (e.g., phenyl, dimethylphenyl) are frequently used in pharmaceuticals for receptor targeting. For example, (S)-2-Amino-3-phenylpropan-1-ol serves as a precursor for chiral drugs . 2-Amino-1,3-propanediol lacks complex substituents, limiting its direct biological use but making it a versatile scaffold for derivatization .

Thermodynamic and Solubility Properties: Branched amines like the target compound may exhibit non-ideal mixing behavior in solvents, as discussed in thermodynamic models for liquid mixtures (e.g., Renon-Prausnitz equations) . Fluorinated derivatives (e.g., 3-Amino-1,1,1-trifluoropropan-2-ol) often show lower aqueous solubility but improved thermal stability compared to non-fluorinated analogs .

Safety and Regulatory Considerations: 2-Amino-1,3-propanediol is flagged for hazardous handling (GHS Danger signal) due to irritancy, whereas 2-Amino-2-ethyl-1,3-propanediol has industrial applications with moderate safety profiles .

Biological Activity

3-Amino-2-(((2-hydroxyethyl)(methyl)amino)methyl)propan-1-ol, also known as a complex alkanolamine, is an organic compound notable for its diverse biological activities and applications in various fields, including biochemistry and medicinal chemistry. Its molecular formula is C7H18N2O2C_7H_{18}N_2O_2, with a molecular weight of approximately 162.23 g/mol. The compound features both amino and hydroxyl functional groups, contributing to its reactivity and biological interactions.

Buffering Properties

One of the primary biological activities of this compound is its role as a buffer in biochemical assays. It helps maintain stable pH levels in solutions, which is crucial for enzyme kinetics studies. This buffering capacity allows for the accurate measurement of enzyme activity and stability under varying conditions.

Interaction with Enzymes and Receptors

Research indicates that this compound may interact with specific enzymes or receptors, enhancing its utility in drug synthesis and development. These interactions can influence drug efficacy and safety profiles, making it a compound of interest in pharmacological studies.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • Enzyme Kinetics : A study demonstrated that the compound effectively stabilizes pH during enzyme reactions, leading to improved enzyme activity measurements.
  • Pharmacological Applications : Research has indicated potential applications in drug formulations where pH stability is critical, particularly in formulations involving sensitive biological molecules.
  • Cellular Interactions : Investigations into cellular interactions have shown that this compound may modulate cellular responses, although specific pathways require further elucidation.

Comparative Analysis with Similar Compounds

The following table summarizes key features of structurally similar compounds:

Compound NameMolecular FormulaKey Features
2-Amino-2-methylpropan-1-olC4H11NOSimpler structure; used as a buffer solution
3-Amino-2-methylpropan-1-olC5H13NLacks the hydroxyethyl group; used in pharmaceuticals
1-Amino-2-methylpropan-2-olC4H11NOContains a tertiary amine; utilized in cosmetics
3-HydroxypropylamineC6H15NDifferent functional groups; involved in polymer synthesis

These compounds differ mainly in their functional groups and structural complexity, influencing their reactivity and applications. The unique combination of amino and hydroxyl groups in this compound enhances its versatility in both chemical synthesis and biological applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.